Anle138b

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying protein aggregation inhibitors and their chemical properties.

Biology: Anle138b is used in research to understand the mechanisms of protein aggregation and its inhibition in cellular models.

Medicine: The compound has shown promise in preclinical studies for treating neurodegenerative diseases by inhibiting the aggregation of pathological proteins. .

Wirkmechanismus

Target of Action

Anle138b, a small molecule, primarily targets pathological aggregates of proteins such as tau and α-synuclein . These proteins are associated with neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and prion diseases . The compound has shown efficacy in reducing tau aggregates and rescuing AD disease phenotypes . It also binds to α-synuclein aggregates .

Mode of Action

This compound operates by blocking the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn), which are deposited in PD and other synucleinopathies . It shows structure-dependent binding to pathological aggregates and strongly inhibits the formation of pathological oligomers both in vitro and in vivo . The compound’s action involves several processes key to AD progression, including cholesterol homeostasis and neuroinflammation .

Biochemical Pathways

This compound affects several biochemical pathways. Significant pathways include the “Superpathway of cholesterol biosynthesis” and "Granulocyte adhesion and diapedesis" . The compound infers differential activity of SREBF1/2 (involved in cholesterol regulation) and mediators of the inflammatory response such as NFKB1 and RELA . These processes are independent of tau pathology and thus represent the direct action of the compound in the cellular system .

Pharmacokinetics

This compound has excellent oral bioavailability and blood-brain-barrier penetration . The pharmacokinetics of this compound in Parkinson’s disease patients was found to be comparable to that observed in healthy volunteers . The compound was safe and well-tolerated when administered for 7-28 days .

Result of Action

This compound strongly inhibits oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has shown strong disease-modifying effects in animal models of synucleinopathies . In vitro, this compound was found to inhibit tau aggregation and propagation by 50% and 40%, compared to DMSO control .

Action Environment

The action of this compound is influenced by the environment within the cellular system. For instance, the compound’s effect on cholesterol homeostasis and neuroinflammation was observed in this compound-treated unseeded neurons .

Biochemische Analyse

Biochemical Properties

Anle138b has been found to block the formation of pathological aggregates of prion protein (PrPSc) and α-synuclein (α-syn) in vitro . It shows structure-dependent binding to pathological aggregates .

Cellular Effects

This compound has been observed to strongly inhibit oligomer accumulation, neuronal degeneration, and disease progression in vivo . It has also been found to inhibit tau aggregation and propagation in cellular models .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the formation of pathological oligomers of prion protein and α-synuclein . It shows structure-dependent binding to these pathological aggregates .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to reverse metabolic decline during treatment, whereas without treatment, ongoing deterioration is observed . It has been found to be safe and well-tolerated even at high doses .

Dosage Effects in Animal Models

In animal models, this compound has shown strong disease-modifying effects . It has been found to be safe and well-tolerated even at high doses, with exposure concentrations comparable to levels showing therapeutic activity in animal models .

Metabolic Pathways

This compound has been found to involve several processes key to disease progression, including cholesterol homeostasis and neuroinflammation . It has been suggested that this compound modulates pathways related to these processes .

Transport and Distribution

This compound has excellent oral bioavailability and blood-brain-barrier penetration . This suggests that it is effectively transported and distributed within cells and tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Anle138b involves several key steps:

Formation of the pyrazole core: This is typically achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole core with a benzodioxole derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and employing large-scale reactors for the synthesis steps.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced at the pyrazole ring, potentially forming dihydropyrazole derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, especially at the bromophenyl ring, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium iodide (NaI) in acetone or palladium catalysts in cross-coupling reactions are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

Anle138b is unique in its broad-spectrum activity against various protein aggregation diseases. Similar compounds include:

Other pyrazole derivatives: These compounds share structural similarities with this compound but differ in their specific binding affinities and pharmacokinetic properties.

This compound stands out due to its excellent oral bioavailability, blood-brain barrier penetration, and lack of detectable toxicity at therapeutic doses .

Eigenschaften

IUPAC Name |

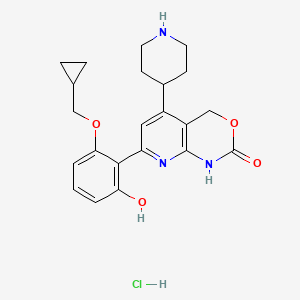

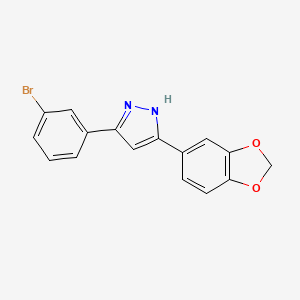

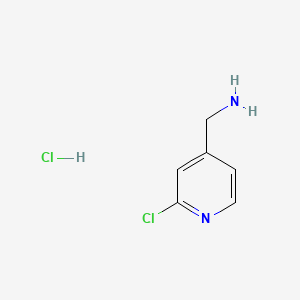

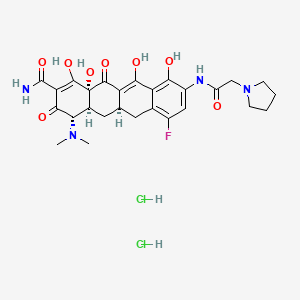

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQIIBJSUWYYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is evidence that anle138b blocks the activity of conducting Aβ pores without changing the membrane embedded Aβ-oligomer structure. | |

| Record name | anle138b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

882697-00-9 | |

| Record name | Emrusolmin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882697009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | anle138b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2H-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMRUSOLMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7WRA77JET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of anle138b?

A1: this compound is an inhibitor of oligomeric aggregate formation. [, ] It preferentially interacts with partially disordered and dynamical aggregate structures, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, a hallmark of toxic oligomers. []

Q2: Does this compound bind to monomers or aggregates of amyloidogenic proteins?

A2: Research suggests that this compound preferentially binds to oligomeric aggregates rather than monomers. [, ] This selectivity for oligomers is a crucial aspect of its therapeutic potential. []

Q3: What are the downstream effects of this compound's inhibitory action?

A3: By inhibiting oligomer formation, this compound can rescue disease phenotypes in animal models. [] For instance, it restores hippocampal synaptic and transcriptional plasticity and improves spatial memory in a mouse model of Alzheimer's disease. [] It also prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy. []

Q4: How does this compound impact α-synuclein aggregates and dopamine neuron function?

A4: In a Parkinson's disease model, this compound treatment reduced the inner density of α-synuclein aggregates and increased dispersed, small α-synuclein species. [] This depopulation of aggregates was associated with restored striatal dopamine release and prevention of dopaminergic cell death, suggesting a potential therapeutic approach for Parkinson's disease. []

Q5: Does this compound affect the membrane-embedded structure of amyloid-beta (Aβ) oligomers?

A5: Research suggests that this compound blocks the activity of Aβ pores without altering the membrane-embedded structure of Aβ oligomers. [] This suggests its potential as a therapeutic agent targeting the functional aspects of Aβ toxicity. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H13BrN2O2 and its molecular weight is 373.22 g/mol. []

Q7: What spectroscopic data is available for this compound?

A7: this compound exhibits fluorescence, particularly when bound to protein aggregates. [, ] Studies utilizing fluorescence spectroscopy have provided insights into its binding stoichiometry with α-synuclein and hTau46 fibrils, revealing strong binding affinity. [, ] Furthermore, time-resolved fluorescence spectroscopy has been used to study the photophysical properties of this compound and its interactions with amyloid fibrils. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and α-synuclein oligomers. [] These studies showed increasing binding affinity of this compound with higher-order oligomers, providing insights into its oligomer-specific action. []

Q9: Has molecular dynamics been used to understand this compound's mode of action?

A9: All-atom molecular dynamics simulations, spanning multi-microsecond timescales, have been crucial in elucidating this compound's mode of action. [] These simulations, performed on dimeric to tetrameric aggregates of amyloidogenic proteins, revealed the compound's impact on intermolecular hydrogen bonding and conformational dynamics within the aggregates. []

Q10: How does the structure of this compound contribute to its activity?

A10: The pyrazole moiety of this compound is crucial for its interaction with disordered aggregate structures. [] Modifications to this moiety or its spatial orientation can significantly impact its inhibitory activity. [, ]

Q11: Is there a structurally similar compound with different activity?

A11: Anle234b, a compound structurally very similar to this compound, was found to be inactive in in vitro experiments. [] Molecular dynamics simulations demonstrated that its hydrogen bonding capabilities are autoinhibited due to steric effects imposed by its molecular geometry, highlighting the importance of subtle structural differences for activity. []

Q12: What is known about the pharmacokinetics of this compound?

A12: A Phase 1a clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. [] This study demonstrated that this compound reaches exposure levels sufficient for therapeutic efficacy in a murine Parkinson's disease model. []

Q13: Does this compound cross the blood-brain barrier?

A13: Yes, this compound demonstrates good brain penetration, a critical factor for its potential efficacy in treating neurodegenerative diseases. [, ] This property allows it to reach its target in the brain and exert its therapeutic effects. []

Q14: Has this compound shown efficacy in preclinical models of disease?

A14: this compound has demonstrated promising preclinical results in various animal models of neurodegenerative diseases, including prion disease, [, , , , ] Parkinson's disease, [, , ] Alzheimer's disease, [, , , ] and multiple system atrophy. [, ]

Q15: What are the key findings from this compound studies in animal models?

A15: this compound has been shown to:

- Prolong survival in prion-infected mice [, , ]

- Reduce neurodegeneration in mouse models of Parkinson's disease [, ]

- Improve cognitive function in Alzheimer's disease mouse models []

- Ameliorate motor deficits in a mouse model of multiple system atrophy []

Q16: Have any clinical trials been initiated for this compound?

A16: Yes, this compound has entered clinical trials for the treatment of Parkinson's disease and multiple system atrophy. [, ] A phase 1a clinical trial has been completed, assessing its safety, tolerability, and pharmacokinetics in healthy volunteers. []

Q17: Has resistance to this compound been observed?

A17: While this compound has shown promise, studies have reported the emergence of drug-resistant prion strains during prolonged treatment. [, ] Combination therapies, including this compound, have been investigated to address this issue. [, ]

Q18: What is known about the safety profile of this compound?

A19: Phase 1a clinical trials have been conducted to evaluate the safety and tolerability of single and multiple doses of this compound in healthy individuals. [] While detailed results are pending full publication, the available data suggests an acceptable safety profile for early-phase clinical development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

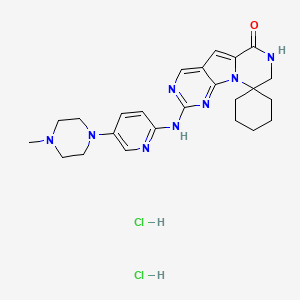

![(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

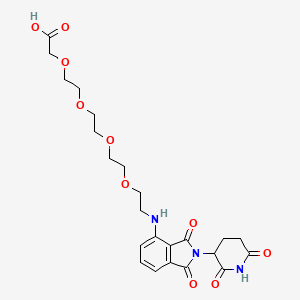

![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

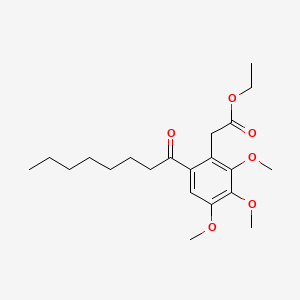

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)